molecular formula C15H12N4O2S2 B4779536 Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B4779536
M. Wt: 344.4 g/mol
InChI Key: WVJNNHIFOZFXMV-UHFFFAOYSA-N
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Description

Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring fused with a pyridine ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives, which are crucial intermediates in the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Gewald reaction under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific structure, which combines a thiophene ring with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c1-2-21-15(20)12-11(17)10-9(8-4-3-5-22-8)7(6-16)13(18)19-14(10)23-12/h3-5H,2,17H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJNNHIFOZFXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C(=C2C3=CC=CS3)C#N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate
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Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate
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Ethyl 3,6-diamino-5-cyano-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate

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